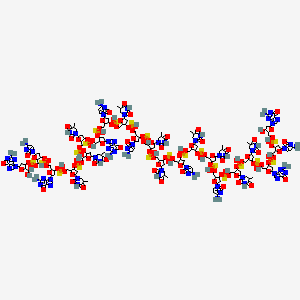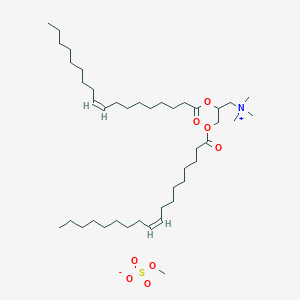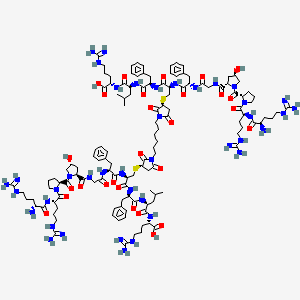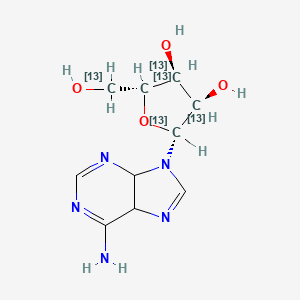![molecular formula ¹³CC₅H₁₂O₆ B1146200 D-[1-2H]Mannose CAS No. 115973-81-4](/img/structure/B1146200.png)
D-[1-2H]Mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
D-Mannose can be synthesized chemically or biologically from D-fructose or D-glucose using enzymes such as D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase. These methods highlight the biotechnological advances in D-mannose production, emphasizing the efficiency and sustainability of enzymatic conversion processes over traditional chemical synthesis methods (Hu et al., 2016); (Wu, Zhang, & Mu, 2019).
Molecular Structure Analysis
The molecular structure of D-mannose has been studied through various analytical techniques, revealing its configuration as an epimer of glucose at the C-2 position. Advanced structural characterization methods, including NMR spectroscopy, have elucidated the interactions and transformations D-mannose undergoes, such as isomerization under specific conditions, further understanding its chemical behavior and reactivity (King-Morris & Serianni, 1986).
Chemical Reactions and Properties
Chemical reactions involving D-mannose include isomerization, where D-mannose can be converted into D-glucose and D-fructose under catalytic conditions. This process is significant for understanding the metabolic pathways and industrial applications of D-mannose. The synthesis of complex molecules from D-mannose, illustrating its versatility as a building block in organic synthesis, further highlights its chemical properties (Takahashi et al., 2002).
Physical Properties Analysis
The physical properties of D-mannose, such as solubility, melting point, and crystalline structure, are crucial for its application in various formulations. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze and quantify D-mannose in different matrices, establishing a foundation for its qualitative and quantitative assessment in research and industry applications (Taguchi et al., 2003).
Chemical Properties Analysis
D-Mannose's reactivity, particularly in forming glycosidic bonds and its role in glycosylation reactions, is of significant interest. Studies focusing on its conversion into various derivatives and polymers underscore its functionality and versatility in chemical synthesis and materials science. These properties are pivotal for exploiting D-mannose in the design and development of new materials and biologically active compounds (Wang et al., 2015).
Applications De Recherche Scientifique
Food, Pharmaceutical, and Poultry Industries : D-Mannose is used as a dietary supplement, in drug synthesis, and to block colonization in animal feeds due to its role in polysaccharides and glycoproteins (Hu et al., 2016).
Health Benefits : It offers physiological benefits for the immune system, diabetes, intestinal diseases, and urinary tract infections. It's also a starting material for producing immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol (Wu, Zhang, & Mu, 2019).
Immunoregulatory Function : D-Mannose stimulates Treg cell differentiation, impacting autoimmune diseases and airway inflammation. This function is mediated by TGF-β activation and ROS generation due to increased fatty acid oxidation (Zhang et al., 2017).
Bioproduction and Characterization : Studies focus on the bioproduction of D-mannose using enzymes like D-lyxose isomerase for direct production from D-fructose, highlighting its potential in various industries (Wu et al., 2020).
Apoptosis in Plant Cells : D-Mannose induces features of apoptosis in plant cells, like DNA laddering and cytochrome c release, presenting interesting applications in plant biology research (Stein & Hansen, 1999).
Macrophage Function Modulation : D-mannose suppresses macrophage activation and IL-1β production, showing potential in treating inflammatory conditions like endotoxemia and colitis (Torretta et al., 2020).
Plasma Concentration Analysis : Determination of D-mannose in plasma is important for diagnosing conditions like diabetes mellitus and congenital disorders of glycosylation (Taguchi et al., 2003).
Urinary Tract Infections : D-Mannose helps in treating acute urinary tract infections in women and serves as a prophylactic agent, reducing recurrences (Domenici et al., 2016).
Safety And Hazards
Orientations Futures
There is currently little to no evidence to support or refute the use of D-mannose to prevent or treat UTIs in all populations . Despite UTIs being one of the most common adult infections and the growing global antimicrobial resistance, very few studies adequately test this alternative treatment . Future research in this field requires, in the first instance, a single adequately powered RCT comparing D-mannose with placebo .
Propriétés
IUPAC Name |
(2R,5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4?,5?,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QBVPYQBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@@H](O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1-2H]Mannose | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)




![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)



![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)